molecular formula C31H25BrFN3O3S B2844466 2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-46-0

2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2844466
M. Wt: 618.52
InChI Key: MIMKUNBSFASKQX-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C31H25BrFN3O3S and its molecular weight is 618.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

Several studies focus on compounds with structural elements similar to the target compound, demonstrating significant antimicrobial and anticancer activities. For example, derivatives of quinoline-pyrazoline with fluoro-substituted phenyl rings have shown potent antimicrobial activity against a variety of pathogens. This suggests that the incorporation of halogen atoms (such as bromo or fluoro groups) into heterocyclic frameworks could enhance antimicrobial efficacy (Ansari & Khan, 2017). Additionally, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have exhibited α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating a broad spectrum of potential biological applications (Menteşe, Ülker, & Kahveci, 2015).

Antioxidant Activity

The antioxidant properties of bromophenols isolated from red algae, which share bromo-substituted phenolic structures with the target compound, highlight the potential of such compounds in cellular antioxidant activity. This suggests possible applications in mitigating oxidative stress-related conditions (Olsen et al., 2013).

Synthetic Methodologies

Studies on the synthesis of related compounds, such as tetrahydroisoquinolines and dihydroisoquinolines, provide insights into potential synthetic routes that could be applied to the target compound. These methodologies include radical cyclizations and palladium-catalyzed reactions, offering versatile approaches for the construction of complex heterocyclic systems (Pedrosa et al., 2001), (He et al., 2016).

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrFN3O3S/c32-22-10-6-20(7-11-22)18-35-15-14-24-25(31(35)38)3-1-4-28(24)39-19-30(37)36-27(21-8-12-23(33)13-9-21)17-26(34-36)29-5-2-16-40-29/h1-13,16,27H,14-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMKUNBSFASKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

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